3-[Methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
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Overview
Description
3-[Methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the reaction of 4-phenylthiophene-2-carboxylic acid with methyl(4-methylphenyl)amine in the presence of a sulfonyl chloride reagent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Derivatives with different functional groups replacing the sulfonamide group
Scientific Research Applications
3-[Methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[Methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid methyl ester
Uniqueness
3-[Methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide stands out due to its thiophene ring, which imparts unique electronic and steric properties
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-8-10-15(11-9-13)21(2)26(23,24)18-16(12-25-17(18)19(20)22)14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXBVVCXRYIUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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